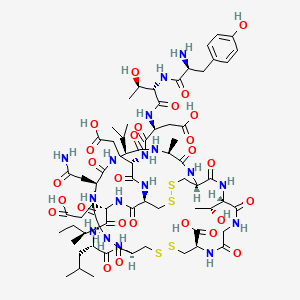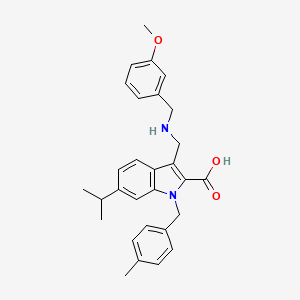
Antitumor agent-54
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antitumor agent-54, also known as Compound C11, is a 14-3-3η protein inhibitor with a dissociation constant (KD) of 35 μM. This compound has shown significant potential in inhibiting several typical human hepatocellular carcinoma cell lines. It blocks the cell cycle in the G1-S phase and induces apoptosis, demonstrating good metabolic stability .
準備方法
The synthesis of antitumor agent-54 involves multiple steps, including the design and synthesis of tetrasubstituted pyrimidine derivatives containing a methyl phenyl sulfone group. These derivatives are evaluated for antiproliferative activity against various human cancer cell lines using methyl thiazolyl tetrazolium (MTT) assay . The synthetic route typically involves:
Step 1: Preparation of the core pyrimidine structure.
Step 2: Introduction of the methyl phenyl sulfone group.
Step 3: Evaluation of antiproliferative activity.
Industrial production methods focus on optimizing these steps to ensure high yield and purity while maintaining environmental responsibility. For example, greener synthesis methods using recyclable water and minimal use of organic solvents have been developed .
化学反応の分析
Antitumor agent-54 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride.
Substitution: Involves the replacement of one functional group with another, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. Major products formed from these reactions include various derivatives of the core pyrimidine structure .
科学的研究の応用
Antitumor agent-54 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of pyrimidine derivatives.
Biology: Investigated for its ability to inhibit the growth of cancer cells and induce apoptosis.
Medicine: Explored as a potential therapeutic agent for treating hepatocellular carcinoma and other cancers.
Industry: Utilized in the development of new anticancer drugs and therapeutic agents
作用機序
The mechanism of action of antitumor agent-54 involves the inhibition of the 14-3-3η protein, which plays a crucial role in cell cycle regulation. By blocking this protein, this compound induces cell cycle arrest in the G1-S phase and promotes apoptosis. This compound targets specific molecular pathways involved in cell proliferation and survival, making it an effective antitumor agent .
類似化合物との比較
Antitumor agent-54 can be compared with other similar compounds, such as:
Venetoclax: Blocks the anti-apoptotic Bcl-2 protein, leading to programmed cell death.
Platinum-containing compounds: Such as cisplatin, which induce DNA damage and apoptosis.
Noscapine and Cotarnine derivatives: Target tubulin and disrupt microtubule dynamics .
This compound is unique due to its specific inhibition of the 14-3-3η protein and its ability to induce cell cycle arrest and apoptosis in hepatocellular carcinoma cells. This specificity and metabolic stability make it a promising candidate for further research and development in cancer therapy.
特性
分子式 |
C29H32N2O3 |
|---|---|
分子量 |
456.6 g/mol |
IUPAC名 |
3-[[(3-methoxyphenyl)methylamino]methyl]-1-[(4-methylphenyl)methyl]-6-propan-2-ylindole-2-carboxylic acid |
InChI |
InChI=1S/C29H32N2O3/c1-19(2)23-12-13-25-26(17-30-16-22-6-5-7-24(14-22)34-4)28(29(32)33)31(27(25)15-23)18-21-10-8-20(3)9-11-21/h5-15,19,30H,16-18H2,1-4H3,(H,32,33) |
InChIキー |
OODFEAMHDLUOPR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=CC(=C3)C(C)C)C(=C2C(=O)O)CNCC4=CC(=CC=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


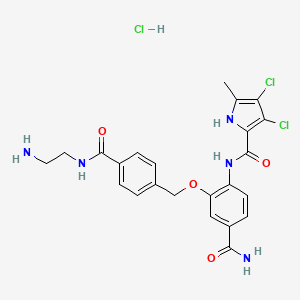

![(4aS,6aR,11aR,11bS)-4,4,6a,7,11b-pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-9,10-diol](/img/structure/B12401133.png)
![(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B12401142.png)
![N-[1-[(2R,3R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12401145.png)
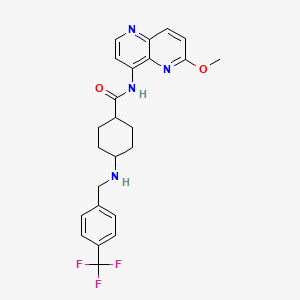
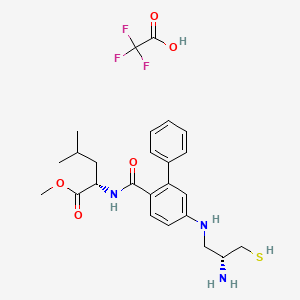
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxy-4-sulfanylidenepyrimidin-2-one](/img/structure/B12401160.png)
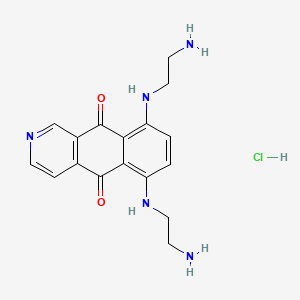
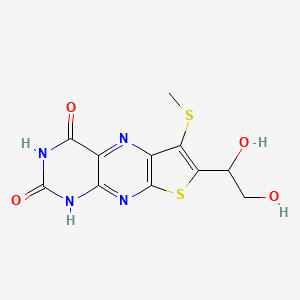

![N-[4-(6,7-dimethoxyquinazolin-4-yl)oxy-3-fluorophenyl]-7-fluoro-8-(4-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxamide](/img/structure/B12401182.png)
